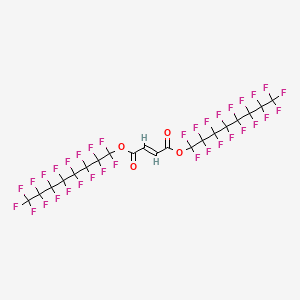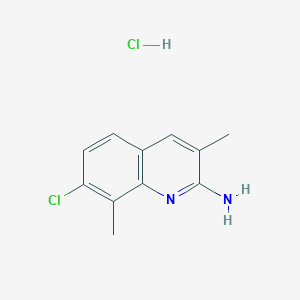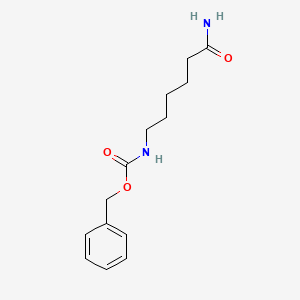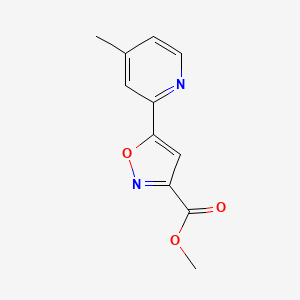
Bis(perfluorooctyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(perfluorooctyl) maleate is a fluorinated compound with the molecular formula C20H2F34O4 and a molecular weight of 952.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of Bis(perfluorooctyl) maleate typically involves the esterification of maleic acid with perfluorooctanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels.
Analyse Des Réactions Chimiques
Bis(perfluorooctyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanoic acid, while reduction may produce perfluorooctanol.
Applications De Recherche Scientifique
Bis(perfluorooctyl) maleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(perfluorooctyl) maleate is primarily related to its ability to alter surface properties. The high fluorine content of the compound imparts hydrophobic and oleophobic characteristics, making it effective in reducing surface tension and altering wettability . This property is particularly useful in applications such as emulsion polymerization and the study of membrane proteins.
Comparaison Avec Des Composés Similaires
Bis(perfluorooctyl) maleate can be compared with other fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds contain perfluorooctyl groups, but PFOA is a carboxylic acid, while this compound is an ester.
Perfluorooctane sulfonate (PFOS): Similar to PFOA, PFOS contains perfluorooctyl groups but is a sulfonate.
Perfluorooctanol: This compound is an alcohol with a perfluorooctyl group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ester functional groups, which provide distinct reactivity and applications compared to other fluorinated compounds.
Propriétés
Numéro CAS |
934166-50-4 |
|---|---|
Formule moléculaire |
C20H2F34O4 |
Poids moléculaire |
952.2 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+ |
Clé InChI |
OGBKVDKHMNTXID-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)



![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)



![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)


